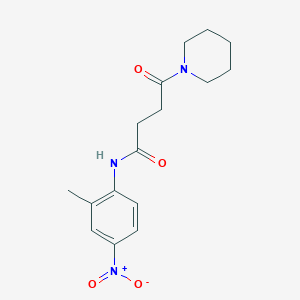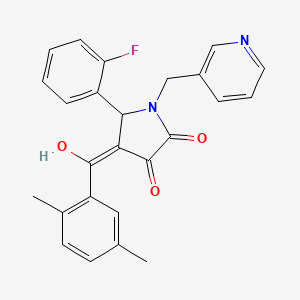![molecular formula C20H15Cl2NO3 B5459655 2,4-dichloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5459655.png)
2,4-dichloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate, commonly known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtype, AMPA receptors. It has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.
作用機序
DMQX acts as a competitive antagonist of AMPA receptors, binding to the receptor at the glutamate-binding site and preventing the binding of glutamate. This results in the inhibition of calcium influx and downstream signaling pathways, leading to a decrease in excitatory neurotransmission.
Biochemical and Physiological Effects
DMQX has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. It has also been shown to protect against excitotoxicity, a pathological process that occurs when excessive levels of glutamate lead to neuronal damage and death.
実験室実験の利点と制限
One advantage of DMQX is its potency and selectivity for AMPA receptors, allowing for specific targeting of this receptor subtype in experiments. However, its use can be limited by its high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
Future research using DMQX may include investigating its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies may explore the role of AMPA receptors in other physiological and pathological processes, such as pain perception and addiction. Finally, the development of more cost-effective and efficient synthesis methods for DMQX may enable broader use of this compound in scientific research.
合成法
DMQX can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 8-methoxy-2-quinolinecarboxaldehyde, which is then reacted with 2,4-dichloro-6-iodophenol to form the key intermediate. This intermediate is then coupled with vinyl magnesium bromide and subsequently acetylated to yield DMQX.
科学的研究の応用
DMQX has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes, including learning and memory, synaptic plasticity, epilepsy, and neurodegenerative diseases. It has been shown to be a potent and selective antagonist of AMPA receptors, blocking the influx of calcium ions and preventing the activation of downstream signaling pathways.
特性
IUPAC Name |
[2,4-dichloro-6-[(E)-2-(8-methoxyquinolin-2-yl)ethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO3/c1-12(24)26-20-14(10-15(21)11-17(20)22)7-9-16-8-6-13-4-3-5-18(25-2)19(13)23-16/h3-11H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSPSOSHBOKJDE-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)Cl)C=CC2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)Cl)/C=C/C2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5459576.png)
![2-ethyl-5-imino-6-{[2-methyl-1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5459580.png)
![4-[4-(mesitylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5459587.png)
![2-(2-chloro-4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5459594.png)
![3-[(dimethylamino)methyl]-1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-pyrrolidinol](/img/structure/B5459597.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5459624.png)
![2-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5459632.png)
![7-(5-fluoro-2-methylbenzoyl)-N,N-dimethyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5459633.png)

![2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5459646.png)

![N-(3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B5459663.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5459670.png)